molecular formula C5H9NO3 B8011985 trans-4-Amino-tetrahydro-furan-3-carboxylic acid

trans-4-Amino-tetrahydro-furan-3-carboxylic acid

Cat. No.: B8011985
M. Wt: 131.13 g/mol
InChI Key: ACCUSSMGNVVSBC-IMJSIDKUSA-N
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Description

trans-4-Amino-tetrahydro-furan-3-carboxylic acid: is an organic compound that features a tetrahydrofuran ring substituted with an amino group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of trans-4-Amino-tetrahydro-furan-3-carboxylic acid typically begins with commercially available starting materials such as tetrahydrofuran and amino acids.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.

    Optimization of Reaction Parameters: Industrial processes focus on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

    Oxidized Derivatives: Such as carboxylates or aldehydes.

    Reduced Derivatives: Such as alcohols or amines.

    Substituted Derivatives: Depending on the substituent introduced, various functionalized tetrahydrofuran derivatives can be obtained.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies of enzyme mechanisms and metabolic pathways.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Explored for its potential therapeutic properties in treating various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism by which trans-4-Amino-tetrahydro-furan-3-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of biological macromolecules.

Comparison with Similar Compounds

    cis-4-Amino-tetrahydro-furan-3-carboxylic acid: Differing in the spatial arrangement of the amino group.

    4-Hydroxy-tetrahydro-furan-3-carboxylic acid: Featuring a hydroxyl group instead of an amino group.

    4-Methyl-tetrahydro-furan-3-carboxylic acid: Substituted with a methyl group at the 4-position.

Uniqueness:

    Structural Features: The trans configuration of the amino group provides distinct steric and electronic properties.

    Reactivity: The presence of both amino and carboxylic acid groups allows for diverse chemical reactivity.

    Applications: Its unique structure makes it suitable for specific applications in drug design and material science that similar compounds may not be able to fulfill.

Properties

IUPAC Name

(3R,4R)-4-aminooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUSSMGNVVSBC-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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